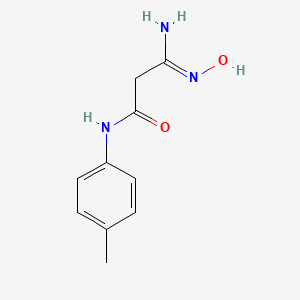
2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound belongs to the class of amidoximes, which are known for their ability to act as precursors to amidines and their potential biological activities.
Wissenschaftliche Forschungsanwendungen
2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide has several scientific research applications:
Vorbereitungsmethoden
The synthesis of 2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. One efficient method involves the reaction of 2-cyanobenzamide with hydroxylamine hydrochloride under specific conditions to yield the desired amidoxime . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amidine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amidoxime group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitroso derivatives, amidines, and substituted amidoximes .
Wirkmechanismus
The mechanism of action of 2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide involves its conversion to active amidine forms in vivo. This conversion is facilitated by enzymatic reduction, which enhances its biological activity. The compound targets specific enzymes and pathways, such as arginase inhibition, which plays a role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide can be compared to other amidoxime derivatives like 2-(N-Hydroxycarbamimidoyl)-N-o-tolyl-acetamide and 2-(N-Hydroxycarbamimidoyl)benzoyl-substituted α-amino acids . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide lies in its specific p-tolyl group, which may confer distinct properties and applications compared to its analogs.
Conclusion
2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVRVJPTARXGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976744 |
Source


|
| Record name | 3-(Hydroxyamino)-3-imino-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61239-35-8 |
Source


|
| Record name | 3-(Hydroxyamino)-3-imino-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














